molecular formula C10H20N2O4 B558308 boc-Glutaminol CAS No. 133565-42-1

boc-Glutaminol

Cat. No.: B558308
CAS No.: 133565-42-1
M. Wt: 232.28 g/mol
InChI Key: UHPHBGOYBNCKNT-ZETCQYMHSA-N
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Description

Boc-Glutaminol, also known as tert-butyl (1S)-4-amino-1-(hydroxymethyl)-4-oxobutylcarbamate, is a compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 . It is used in proteomics research .


Synthesis Analysis

The synthesis of this compound involves the use of Boc2O / DMAP . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .


Molecular Structure Analysis

The systematic name of this compound is 2-Methyl-2-propanyl [(2S)-5-amino-1-hydroxy-5-oxo-2-pentanyl]carbamate . The InChI code is 1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 .


Chemical Reactions Analysis

The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group. Tert-butyl carbonate picks up the proton from the protonated amine .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 466.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . Its molar refractivity is 58.8±0.3 cm3, and it has 6 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

  • Neurology (Obsessive-Compulsive Disorder and Glutamatergic Dysfunction) : Several studies indicate the role of glutamatergic dysfunction in the pathophysiology of obsessive-compulsive disorder (OCD). Ketamine, a glutamate receptor antagonist, has been shown to achieve rapid anti-OCD effects in some patients, supporting the glutamatergic hypothesis of OCD (Rodriguez et al., 2013). Other studies have also explored the effectiveness of glutaminergic agents like topiramate and memantine in treatment-resistant OCD (Mowla et al., 2010), (Aboujaoude et al., 2009).

  • Oncology (Cancer Metabolism and Therapy) : Research has broadened to include other nutrients like glutamine in cancer metabolism. Glutamine metabolism and its involvement in tumorigenesis have been explored, with potential applications in cancer therapy (Altman, Stine, & Dang, 2016).

  • Peptide Research (Inhibition of Vitamin K-dependent Carboxylase) : Cyclopentane and cyclohexane-derived analogues of glutamic acid, including those with Boc-protected amino groups, have been studied for their inhibitory activity on vitamin K-dependent carboxylase. These compounds offer insights into the bioactive conformations of synthetic glutamyl substrates (Larue et al., 1997).

  • Nutritional Applications (Cryoprotection and Gastrointestinal Health) : The role of glutamine in nutrition is multifaceted. It's used in semen extenders for its cryoprotective effect in spermatozoa and has shown trophic and cytoprotective effects on intestinal mucosal cells, suggesting potential applications in gastrointestinal disorders (Amirat-Briand et al., 2009), (Ziegler et al., 2000).

Safety and Hazards

Boc-Glutaminol may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use appropriate personal protective equipment when handling this compound .

Future Directions

Boc-Glutaminol is a product for proteomics research . Its future directions could involve further exploration in this field, although specific future directions are not mentioned in the search results.

Mechanism of Action

Target of Action

Boc-Glutaminol, also known as tert-butoxycarbonyl-glutaminol, is a derivative of the amino acid glutamine Considering its structure and the role of glutamine in cellular metabolism, it can be inferred that this compound may interact with enzymes involved in glutamine metabolism .

Mode of Action

The Boc group in this compound is a protective group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable towards most nucleophiles and bases . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected amine group . The Boc group can be removed under mildly acidic conditions .

Biochemical Pathways

Glutamine plays a pivotal role in various biochemical pathways. It is a source of carbon and nitrogen for biosynthesis and is involved in the tricarboxylic acid (TCA) cycle . Glutamine also contributes to the synthesis of nucleotides, glutathione, and other nonessential amino acids

Pharmacokinetics

The boc group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .

Result of Action

Considering the role of glutamine in cellular metabolism, it can be inferred that this compound may influence processes such as energy production, redox homeostasis, and cell signaling .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . Additionally, the presence of other reactive species in the environment could potentially influence the reactivity of this compound .

Properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPHBGOYBNCKNT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427151
Record name boc-Glutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133565-42-1
Record name boc-Glutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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